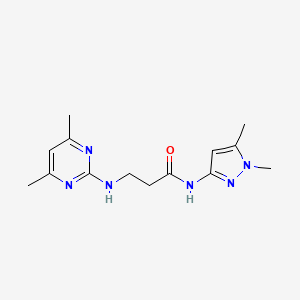![molecular formula C22H19N5OS B12179953 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179953.png)
5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrolone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling and subsequent cyclization to form the pyrrolone ring. Common reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways can lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic devices.
Wirkmechanismus
The mechanism of action of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which share the benzimidazole core.
Thiazole Derivatives: Compounds such as thiamine and ritonavir, which contain the thiazole ring.
Pyrrolone Derivatives: Compounds like piracetam and levetiracetam, which feature the pyrrolone moiety.
Uniqueness
The uniqueness of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its multi-functional structure, which combines the properties of benzimidazole, thiazole, and pyrrolone. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H19N5OS |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
5-imino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19N5OS/c1-13-7-8-15-16(9-13)25-19(24-15)11-27-10-18(28)20(21(27)23)22-26-17(12-29-22)14-5-3-2-4-6-14/h2-9,12,23,28H,10-11H2,1H3,(H,24,25) |
InChI-Schlüssel |
CPRMSXMWCJAGLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B12179875.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12179879.png)
![5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179884.png)
![N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide](/img/structure/B12179885.png)
![2-[4-(1H-tetrazol-1-yl)phenyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12179896.png)
![1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B12179898.png)
![5-hydroxy-2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-pyran-4-one](/img/structure/B12179903.png)
![N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12179906.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179914.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12179922.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12179931.png)
![4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12179941.png)
